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Compound of Interest

Compound Name: 2-Bromo-2-cyanoacetamide

CAS No.: 1113-55-9

Cat. No.: B075607 Get Quote

Executive Summary & Chemical Identity[1][2]
2-Bromo-2-cyanoacetamide (CAS: 1113-55-9) is a bifunctional building block containing a

nitrile, a primary amide, and an alpha-bromine. Its high electrophilicity makes it valuable for

synthesizing oxazoles and imidazoles but presents significant stability challenges during

analysis.

Key Analytical Challenges:

Thermal Instability: Susceptible to dehydrobromination at high temperatures (avoid standard

GC inlets).

Hydrolytic Sensitivity: Rapidly degrades in alkaline pH to cyanoacetamide and oxalic acid

derivatives.

Detection: Lacks a strong chromophore; requires low-UV detection (210–220 nm).
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Property Specification

Formula

MW 162.97 g/mol

Solubility
Soluble in MeOH, ACN, DMSO; Sparingly

soluble in water.

Reactivity Strong electrophile (reacts with thiols/amines).

Analytical Decision Tree
The following workflow illustrates the logic for selecting the appropriate technique based on the

analytical goal.
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Figure 1: Analytical strategy for BCA characterization. Note the critical requirement for acidic

conditions in liquid chromatography.

Method A: High-Performance Liquid
Chromatography (HPLC-UV)[3]
Objective: Quantitative purity assessment and stability monitoring. Principle: Reverse-phase

separation using an acidic mobile phase to suppress amide ionization and prevent hydrolysis.

Protocol Parameters
Parameter Setting / Description

Column
C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x

150 mm, 3.5 µm

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Injection Vol 5–10 µL

Detection UV @ 215 nm (primary), 254 nm (secondary)

Column Temp 30°C (Do not exceed 40°C)

Gradient Program
0–2 min: 5% B (Isocratic hold for polar impurities)

2–10 min: 5%

60% B (Linear gradient)

10–12 min: 60%

95% B (Wash)

12.1 min: Return to 5% B (Re-equilibration)
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Critical Technical Insight (Causality)
Why Acidic Phase? BCA contains an electron-withdrawing nitrile and bromine alpha to the

amide. At neutral or basic pH, the

-proton becomes highly acidic (

estimated ~10-11), facilitating rapid hydrolysis or dimerization. Phosphoric acid maintains the
molecular form.

Why 215 nm? The compound lacks extensive conjugation. The amide

and nitrile

transitions are best observed in the low UV range.

Method B: LC-MS/MS for Impurity Profiling
Objective: Identification of degradation products (Cyanoacetamide) and over-brominated

byproducts (DBNPA). Instrumentation: Triple Quadrupole or Q-TOF with Electrospray Ionization

(ESI).

Protocol Configuration
Ionization Mode: Negative Mode (ESI-). Halogenated amides often ionize better in negative

mode via deprotonation

.

Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid or Ammonium

Formate (volatile buffer required for MS).

Diagnostic Ions (m/z)
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Compound Structure Parent Ion (ESI-) Key Fragment

BCA (Target)
160.9 / 162.9 (1:1

ratio)

79/81 (

)

Cyanoacetamide 83.0 40 (CN group)

DBNPA 238.8 / 240.8 / 242.8
79/81 (

)

Data Interpretation: Look for the characteristic 1:1 isotopic pattern of bromine in the parent ion.

If the pattern is 1:2:1, the sample is contaminated with the di-bromo analog (DBNPA).

Method C: NMR Spectroscopy (Structural
Validation)
Objective: Definitive structural confirmation, specifically to distinguish 2-Bromo-2-
cyanoacetamide from its precursors.

Sample Preparation[1][3][4]
Solvent: DMSO-

is preferred.

may be used but solubility can be limited.

Concentration: ~10 mg/mL.

Tube: 5 mm high-quality NMR tube.

Spectral Expectations ( NMR, 400 MHz)
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Signal (ppm) Multiplicity Integration Assignment
Structural
Insight

7.8 - 8.2 Broad Singlets 2H
Amide protons

(exchangeable).

5.6 - 5.9 Singlet 1H
The Diagnostic

Peak.

Validation Logic:

BCA vs. Cyanoacetamide: Cyanoacetamide (

) will show a singlet at ~3.6 ppm integrating for 2H. BCA shows a downfield shift to ~5.8 ppm
integrating for 1H due to the electronegative bromine.

BCA vs. DBNPA: DBNPA (

) has no methine proton. If the singlet at 5.6-5.9 ppm is absent, but the amide protons
remain, the sample is likely the di-bromo species.

Stability & Degradation Pathway
Understanding the degradation is vital for handling. BCA degrades primarily via hydrolysis and

debromination.

2-Bromo-2-cyanoacetamide
(Active)

Hydrolysis
(+H2O, pH > 7)

Cyanoacetamide
(Inactive)

- HOBr
Oxalic Acid / Ammonia

Slow Hydrolysis
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Figure 2: Simplified degradation pathway in aqueous alkaline environments.

Handling Protocol:

Store solid material at 2–8°C, protected from light (amber vials).
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Prepare analytical stock solutions in Acetonitrile rather than water.

For aqueous dilutions, use the HPLC mobile phase (acidified) immediately before injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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